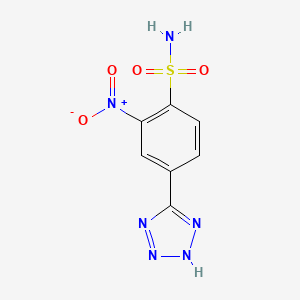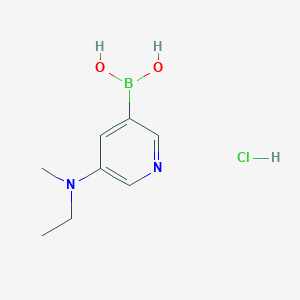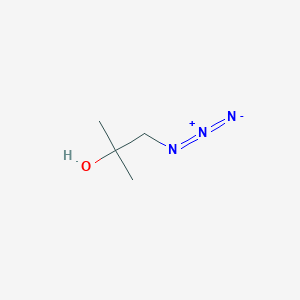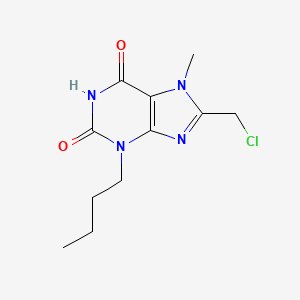![molecular formula C21H19N5O2S2 B2447601 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1211706-79-4](/img/structure/B2447601.png)
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups, including a pyrrolidine ring, a thiazole ring, and a thiophene ring . These groups are common in many biologically active compounds and have been the subject of extensive research .
Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which is a type of non-aromatic heterocycle. It also contains a thiazole ring, which is a type of aromatic heterocycle that includes a nitrogen and a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the thiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could affect its solubility, boiling point, and other properties .Scientific Research Applications
Antimicrobial Applications
Compounds with thiazole and triazole moieties have been synthesized and evaluated for their antimicrobial activity, suggesting that modifications in this structural domain can influence the efficacy against various pathogens. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and screened for antimicrobial properties, showcasing the potential of such structures in developing antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization of Novel Compounds
Research into the synthesis of complex molecules often focuses on novel methodologies or the creation of compounds with potential therapeutic applications. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated biological activities, demonstrating the synthesis strategy's relevance for pharmaceutical development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Development of Novel Therapeutic Agents
The exploration of novel therapeutic agents often includes the design and synthesis of compounds with specific structural features aimed at targeting particular biological pathways. Thiazole-aminopiperidine hybrid analogues, for instance, were developed as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's potential as an antituberculosis agent (Jeankumar et al., 2013).
Anti-Inflammatory and QSAR Analysis
The anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives was assessed through protein denaturation methods, with QSAR analysis providing insights into the structural attributes influencing anti-inflammatory activities. This approach underscores the importance of detailed chemical analysis in understanding the bioactivity of complex molecules (Sawant, Bansode, & Wadekar, 2012).
Future Directions
properties
IUPAC Name |
5-oxo-1-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-18-11-14(12-25(18)15-5-2-1-3-6-15)20(28)22-9-8-16-13-30-21-23-19(24-26(16)21)17-7-4-10-29-17/h1-7,10,13-14H,8-9,11-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYSJIXSOSGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)




![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)
